molecular formula C11H13BrClNO B10904454 N-(2-bromo-4-methylphenyl)-4-chlorobutanamide

N-(2-bromo-4-methylphenyl)-4-chlorobutanamide

Cat. No.: B10904454
M. Wt: 290.58 g/mol
InChI Key: KHLUCHDDSFYQQL-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-chlorobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, along with a chlorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-chlorobutanamide typically involves the reaction of 2-bromo-4-methylaniline with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{2-bromo-4-methylaniline} + \text{4-chlorobutyryl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-chlorobutanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products such as N-(2-azido-4-methylphenyl)-4-chlorobutanamide.

    Oxidation: Products such as N-(2-bromo-4-carboxyphenyl)-4-chlorobutanamide.

    Reduction: Products such as N-(2-bromo-4-methylphenyl)-4-chlorobutylamine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-chlorobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the amide group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-4-chlorobutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and chlorine atoms. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-chlorobutanamide

InChI

InChI=1S/C11H13BrClNO/c1-8-4-5-10(9(12)7-8)14-11(15)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15)

InChI Key

KHLUCHDDSFYQQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCCl)Br

Origin of Product

United States

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